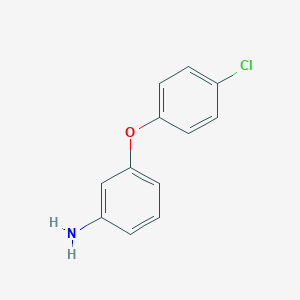

3-(4-Chlorophenoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chloro-phenoxy)-phenylamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a phenyl group substituted with a 4-chlorophenoxy group and an amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-phenoxy)-phenylamine typically involves the reaction of 4-chlorophenol with aniline in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed Buchwald-Hartwig amination reaction. The reaction conditions generally include:

Catalyst: Palladium(0) or Palladium(II) complexes

Ligand: Phosphine ligands such as triphenylphosphine

Base: Potassium carbonate or sodium tert-butoxide

Solvent: Toluene or dimethylformamide (DMF)

Temperature: 80-120°C

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chloro-phenoxy)-phenylamine can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and real-time monitoring ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Chloro-phenoxy)-phenylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced back to the amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in polar solvents.

Major Products

Oxidation: Formation of 3-(4-Chloro-phenoxy)-nitrobenzene.

Reduction: Regeneration of 3-(4-Chloro-phenoxy)-phenylamine from its nitro derivative.

Substitution: Formation of 3-(4-Hydroxy-phenoxy)-phenylamine or 3-(4-Methoxy-phenoxy)-phenylamine.

Aplicaciones Científicas De Investigación

3-(4-Chloro-phenoxy)-phenylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(4-Chloro-phenoxy)-phenylamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

3-(4-Chloro-phenoxy)-phenylamine can be compared with other similar compounds such as:

4-Chloro-phenoxyacetic acid: A synthetic auxin used as a herbicide.

3-(4-Chloro-phenoxy)-benzaldehyde: Used in organic synthesis as an intermediate.

Chlorphenesin: A muscle relaxant with a similar phenoxy structure.

The uniqueness of 3-(4-Chloro-phenoxy)-phenylamine lies in its specific substitution pattern and the presence of both phenoxy and amine functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

3-(4-Chlorophenoxy)aniline, a compound known for its diverse biological activities, has garnered attention in various fields such as medicinal chemistry, environmental science, and agricultural applications. This article delves into its biological properties, including antimicrobial and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is an aniline derivative with a chlorophenoxy group. Its chemical formula is C13H11ClO, and it possesses both hydrophobic and hydrophilic characteristics, making it suitable for various biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown its effectiveness against a range of bacterial strains, suggesting its potential as a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties . Various studies have reported its ability to inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models.

Case Studies

- Breast Cancer Cell Lines : In vitro studies demonstrated that this compound inhibited the growth of MDA-MB-468 and T-47D breast cancer cell lines with IC50 values of approximately 45 µM and 50 µM, respectively. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

- Prostate Cancer : Another study assessed the compound's effect on PC-3 prostate cancer cells, where it showed a significant reduction in cell viability at concentrations above 30 µM, indicating potential as a therapeutic agent against prostate cancer .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MDA-MB-468 | 45 | Apoptosis induction | |

| T-47D | 50 | Cell cycle arrest | |

| PC-3 | 30 | Reduction in cell viability |

Environmental Impact

In addition to its biological activities, the environmental implications of this compound have been studied, particularly concerning its degradation in soil and water systems. Research has indicated that this compound can undergo photodegradation and biodegradation processes, which are essential for assessing its ecological risks .

Propiedades

IUPAC Name |

3-(4-chlorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJUNEXOAIZXKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571049 |

Source

|

| Record name | 3-(4-Chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105945-24-2 |

Source

|

| Record name | 3-(4-Chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.